

A Technical Guide to In Vitro Protein Labeling with 5-FAM-LPETGG

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Compound of Interest		
Compound Name:	5-Fam-lpetgg	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of **5-FAM-LPETGG** for the site-specific labeling of proteins in vitro using the enzyme sortase A. It includes detailed experimental protocols, quantitative data for reaction components, and troubleshooting guidance to ensure successful and efficient protein conjugation.

Introduction to Sortase-Mediated Ligation with 5-FAM-LPETGG

Sortase-mediated ligation (SML) is a powerful enzymatic method for site-specific protein modification. The core of this technique is the transpeptidase sortase A (SrtA), which recognizes a specific peptide motif, LPXTG (where X is any amino acid), and catalyzes the formation of a new peptide bond with an N-terminal oligoglycine nucleophile.[1]

5-FAM-LPETGG is a synthetic peptide substrate designed for this purpose. It consists of two key components:

- 5-FAM (5-Carboxyfluorescein): A widely used green fluorescent dye that allows for the sensitive detection and quantification of labeled proteins.
- LPETGG: The recognition sequence for Sortase A from Staphylococcus aureus. The enzyme cleaves the peptide bond between the threonine (T) and the first glycine (G).[2]



This technology enables the precise attachment of a fluorescent label to a protein of interest at either the N-terminus or C-terminus, depending on the location of the corresponding recognition motifs.

Quantitative Data for Reaction Components

Accurate quantification of reactants is crucial for efficient and reproducible labeling. The following tables summarize key quantitative data for the components involved in the sortase-mediated labeling reaction.

Table 1: Properties of 5-FAM-LPETGG

Property	Value	Notes
Molecular Formula	C45H50N6O16	As the trifluoroacetate salt, the exact formula may vary.[3]
Molecular Weight	930.9 g/mol	As the trifluoroacetate salt.[3]
Excitation Maximum (λex)	~492 nm	[3]
Emission Maximum (λem)	~518 nm	[3]
Extinction Coefficient (ε)	~83,000 M ⁻¹ cm ⁻¹ at 493 nm	This is the extinction coefficient for 5(6)-Carboxyfluorescein.[4] The contribution of the peptide is minimal. For precise quantification, experimental determination is recommended.

Table 2: Recommended Reaction Conditions for In Vitro Labeling



Parameter	Recommended Range	Notes
Target Protein Concentration	10 - 50 μΜ	Higher concentrations can improve reaction kinetics.[5][6]
5-FAM-LPETGG Concentration	50 - 250 μΜ	A 5 to 10-fold molar excess over the target protein is often used to drive the reaction to completion.[6]
Sortase A Concentration	2.5 - 20 μΜ	The optimal concentration should be determined empirically for each target protein.[5][6]
Temperature	4°C - 37°C	Lower temperatures can be used to maintain the stability of sensitive proteins, though reaction times may need to be extended.[6][7]
Incubation Time	1 - 12 hours	Reaction progress should be monitored to determine the optimal time.[2][7]
рН	7.5 - 8.5	Sortase A is most active in this pH range.[8]
Buffer Composition	Tris-based buffers (e.g., 50 mM Tris-HCl, 150 mM NaCl)	Calcium chloride (10 mM) is required for wild-type S. aureus Sortase A activity. Some engineered sortases are calcium-independent.[9]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the in vitro labeling of a target protein containing an N-terminal oligoglycine motif with **5-FAM-LPETGG**.

Reagent Preparation



- Target Protein: Prepare your target protein with an N-terminal oligoglycine (e.g., GGG) sequence in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5). Determine the protein concentration accurately using a method such as a Bradford assay or by measuring absorbance at 280 nm if the extinction coefficient is known.
- 5-FAM-LPETGG Stock Solution: Dissolve the lyophilized 5-FAM-LPETGG peptide in sterile, nuclease-free DMSO to a final concentration of 10 mM. Store this stock solution in small aliquots at -20°C, protected from light.
- Sortase A Stock Solution: Prepare a stock solution of purified Sortase A in a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5). Determine the concentration and store in aliquots at -80°C.
- 10x Reaction Buffer: Prepare a 10x stock of the reaction buffer (e.g., 500 mM Tris-HCl, 1.5 M NaCl, 100 mM CaCl₂, pH 7.5).

Labeling Reaction

- In a microcentrifuge tube, combine the following components to the desired final volume and concentrations (refer to Table 2 for starting recommendations):
 - Target protein
 - 10x Reaction Buffer (to a final concentration of 1x)
 - **5-FAM-LPETGG** stock solution
 - Nuclease-free water to adjust the final volume
- Mix the components gently by pipetting.
- Initiate the reaction by adding the Sortase A stock solution to the desired final concentration.
- Incubate the reaction mixture at the chosen temperature (e.g., 25°C) for 1-4 hours. Protect the reaction from light.
- To monitor the reaction progress, aliquots can be taken at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyzed by SDS-PAGE.



Analysis of Labeling Efficiency

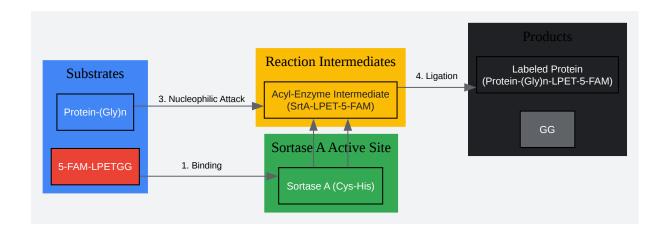
- SDS-PAGE with Fluorescence Imaging:
 - Add SDS-PAGE loading buffer to the reaction aliquots and boil for 5 minutes.
 - Run the samples on a polyacrylamide gel.
 - Visualize the fluorescently labeled protein directly in the gel using a fluorescence gel imager with appropriate filters for 5-FAM (Excitation: ~490 nm, Emission: ~520 nm).
 - Stain the gel with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize all protein bands.
 - Labeling efficiency can be estimated by comparing the intensity of the fluorescent band of the labeled protein to the total amount of that protein as determined by the total protein stain.
- Mass Spectrometry: For a more precise determination of labeling, the reaction mixture can be analyzed by mass spectrometry (e.g., ESI-MS) to identify the masses of the unlabeled and labeled protein species.

Purification of the Labeled Protein

- Affinity Chromatography: If your target protein has an affinity tag (e.g., a His-tag), this can be
 used to separate the labeled protein from the reaction components. The His-tagged Sortase
 A will also bind to the resin and can be removed in this step.
- Size Exclusion Chromatography (SEC): SEC can be used to separate the larger labeled protein from the smaller, unreacted 5-FAM-LPETGG peptide and Sortase A.
- Spin Concentrators: Use a spin concentrator with a molecular weight cutoff (MWCO) that is appropriate for your target protein to remove the smaller peptide and enzyme. This is a quick method for buffer exchange and removal of small molecules.[5]

Visualizations Sortase A Reaction Mechanism



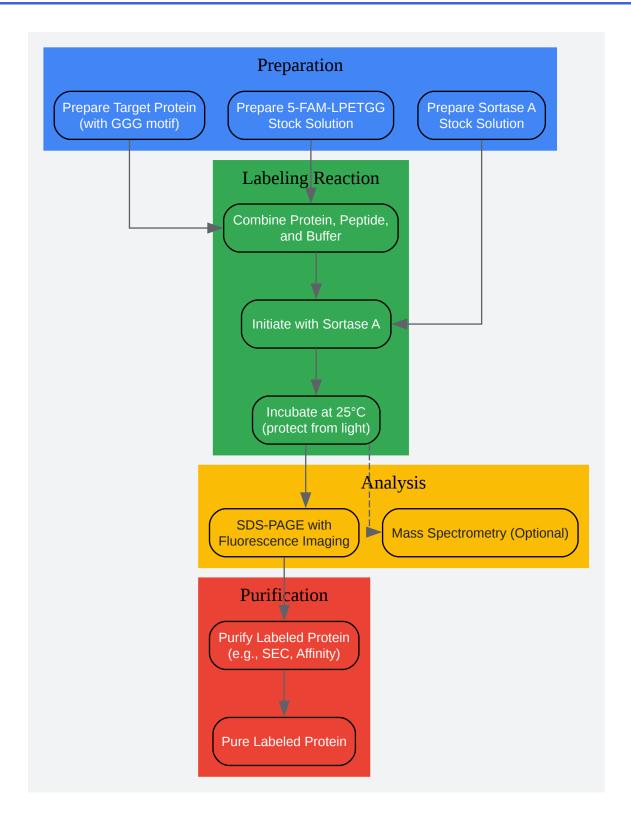


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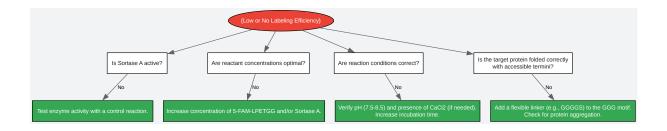
Caption: The catalytic mechanism of Sortase A-mediated protein labeling.

Experimental Workflow for In Vitro Protein Labeling









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